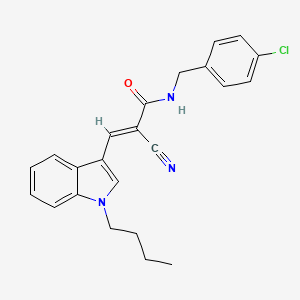![molecular formula C22H28FN3S B4283717 3-(1-adamantylmethyl)-4-ethyl-5-[(4-fluorobenzyl)thio]-4H-1,2,4-triazole](/img/structure/B4283717.png)
3-(1-adamantylmethyl)-4-ethyl-5-[(4-fluorobenzyl)thio]-4H-1,2,4-triazole
Descripción general
Descripción
3-(1-Adamantylmethyl)-4-ethyl-5-[(4-fluorobenzyl)thio]-4H-1,2,4-triazole is a synthetic compound that has gained attention from researchers due to its potential applications in scientific research. This compound is also known as AETT and is a member of the triazole family that has been extensively studied for its biological activities.
Mecanismo De Acción
The mechanism of action of AETT is not fully understood. However, it has been suggested that AETT may act by inhibiting the activity of enzymes that are involved in the synthesis of nucleic acids.
Biochemical and Physiological Effects:
AETT has been shown to have several biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. AETT has also been shown to inhibit the growth of fungi and bacteria, making it a potential candidate for the development of new antimicrobial agents.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using AETT in lab experiments is that it has been shown to have significant biological activities. This makes it a potential candidate for the development of new drugs. However, one of the limitations of using AETT in lab experiments is that its mechanism of action is not fully understood.
Direcciones Futuras
There are several future directions for the study of AETT. One potential direction is the development of new antimicrobial agents based on the structure of AETT. Another potential direction is the study of the mechanism of action of AETT, which may lead to the development of new drugs for cancer therapy. Additionally, there is a need for further studies to investigate the safety and toxicity of AETT.
Aplicaciones Científicas De Investigación
AETT has been studied extensively for its potential applications in scientific research. It has been shown to have significant antifungal and antibacterial activities, making it a potential candidate for the development of new antimicrobial agents. AETT has also been shown to have anticancer properties, making it a potential candidate for cancer therapy.
Propiedades
IUPAC Name |
3-(1-adamantylmethyl)-4-ethyl-5-[(4-fluorophenyl)methylsulfanyl]-1,2,4-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28FN3S/c1-2-26-20(13-22-10-16-7-17(11-22)9-18(8-16)12-22)24-25-21(26)27-14-15-3-5-19(23)6-4-15/h3-6,16-18H,2,7-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVGVFEKQALODCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC2=CC=C(C=C2)F)CC34CC5CC(C3)CC(C5)C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28FN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2,4-dimethoxyphenyl)-2-{[1-(methylsulfonyl)-4-piperidinyl]carbonyl}hydrazinecarboxamide](/img/structure/B4283640.png)
![2-[(5-chloro-2-thienyl)carbonyl]-N-(2-methoxy-5-methylphenyl)hydrazinecarboxamide](/img/structure/B4283645.png)
![N-(5-chloro-2-methoxyphenyl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B4283649.png)
![N-(2,6-diethylphenyl)-2-{[4-methyl-5-(6-methyl-4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4283650.png)
![2-{[5-(1-adamantylmethyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B4283654.png)
![3-benzyl-4-ethyl-5-({[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}thio)-4H-1,2,4-triazole](/img/structure/B4283656.png)
![5-bromo-4-{2-cyano-3-oxo-3-[(2-thienylmethyl)amino]-1-propen-1-yl}-2-ethoxyphenyl acetate](/img/structure/B4283674.png)
![N-(3-acetylphenyl)-2-cyano-3-{3-[(3-fluorobenzyl)oxy]phenyl}acrylamide](/img/structure/B4283679.png)
![3-[1-(4-bromobenzyl)-3-phenyl-1H-pyrazol-4-yl]-2-cyano-N-(2-ethoxyphenyl)acrylamide](/img/structure/B4283681.png)
![N-[1-(4-isopropylphenyl)ethyl]-2-methyl-2-(4-nitrophenoxy)propanamide](/img/structure/B4283686.png)

![2-cyano-3-{3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}-N-(3-methoxyphenyl)acrylamide](/img/structure/B4283700.png)
![isopropyl 2-{[2-cyano-3-(9-ethyl-9H-carbazol-3-yl)acryloyl]amino}-3-thiophenecarboxylate](/img/structure/B4283704.png)
![2-{5-[(2-chlorophenoxy)methyl]-2-furoyl}-N-(3-methoxyphenyl)hydrazinecarbothioamide](/img/structure/B4283730.png)
